4-(Biphenyl-4-yl)-DL-phenylalanine

Description

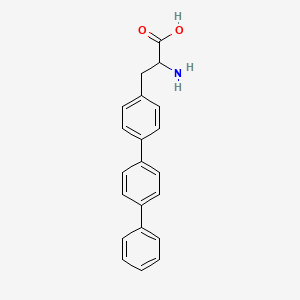

4-(Biphenyl-4-yl)-DL-phenylalanine (CAS 155760-02-4) is a non-natural amino acid derivative characterized by a biphenyl group substituted at the para position of the phenylalanine side chain. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of 241.28 g/mol . The compound exists as a racemic mixture (DL-form), distinguishing it from enantiopure analogs like 4-Biphenylyl-L-alanine (L-form).

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[4-(4-phenylphenyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c22-20(21(23)24)14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-13,20H,14,22H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJSFKRZWZKXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Optimization

The synthesis begins with N-Boc-3-iodophenylalanine as the starting material, where the iodine atom at the para position serves as the coupling site. The boronic acid partner, 4-biphenylboronic acid , is reacted in a 1:1.2 molar ratio to ensure complete conversion of the iodoarene. A palladium catalyst—typically Pd(PPh₃)₄ or PdCl₂(dppf) —is used at 2–5 mol% loading in a degassed mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M). The reaction proceeds at 80–90°C for 12–24 hours under inert atmosphere, achieving yields of 68–75% after purification.

Critical to success is the protection of the amino group with a tert-butoxycarbonyl (Boc) group, which prevents undesired side reactions during coupling. Post-coupling, the Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine.

Multi-Step Organic Synthesis via Hydrogenation and Cyanation

Alternative routes leverage sequential functional group transformations to assemble the biphenyl-phenylalanine structure. A patented method outlines a six-stage process involving nitro reduction, cyanation, and acetylation.

Nitro Reduction to Amino Intermediate

In Stage 1 , (S)-4-nitro-N-formylphenylalanine methyl ester is hydrogenated using 5% Pd/C in water at 40–45°C under H₂ atmosphere. The reaction monitors hydrogen uptake until completion, yielding (S)-4-amino-N-formylphenylalanine methyl ester with >95% conversion. Filtration through glass fiber removes the catalyst, and the aqueous solution is directly used in the next step.

Cyanation and Biphenyl Formation

The amino intermediate undergoes diazotization with NaNO₂/HCl at 0–5°C, followed by cyanation using potassium copper cyanide (KCu(CN)₂) . This step introduces the nitrile group, which is subsequently hydrolyzed to the carboxylic acid under acidic conditions. Biphenyl integration is achieved via Ullmann coupling with iodobenzene, though this step requires optimization to minimize dimerization byproducts.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

SPPS techniques have been adapted to incorporate this compound into peptide chains, leveraging Boc-protected intermediates .

Resin Loading and Deprotection

The Boc-protected amino acid (Boc-L-Bip-OH ) is loaded onto a Wang resin using DIC/HOBt activation in DMF. After coupling, the Boc group is removed with TFA/DCM (1:1) , and the resin is neutralized with DIEA . Subsequent amino acids are added using standard SPPS protocols, with biphenyl-phenylalanine introduced at desired positions.

Cleavage and Global Deprotection

Peptide-resin cleavage employs HF/anisole (9:1) at 0°C for 1–2 hours, releasing the peptide while preserving the biphenyl moiety. Reverse-phase HPLC with a C18 column and 0.1% TFA/acetonitrile gradient purifies the final product.

Continuous Flow Synthesis for Scalable Production

Recent advances in continuous flow systems enhance the scalability of this compound synthesis. A tubular reactor setup achieves 82% yield in dipeptide formation, with precise pH and temperature control.

Reactor Configuration and Parameters

A bespoke flow reactor maintains a residence time of 8.6 minutes at 43 mL/min flow rate. The reaction between L-valyl-N-carboxy anhydride (NCA) and L-phenylalanine occurs in 0.1M Na₂B₄O₇ at pH 10.2, with 6M KOH titrated to maintain alkalinity. Active cooling to 0°C suppresses racemization, preserving enantiomeric excess >98%.

Inline Purification Strategies

Integrated ion exchange chromatography uses Dowex 50WX4 resin to separate unreacted phenylalanine from the product. A secondary silica gel flash chromatography step with DCM/MeOH/NH₄OH (30:60:10) further refines the compound.

Comparative Analysis of Preparation Methods

| Method | Yield | Stereocontrol | Scalability | Complexity |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 68–75% | High | Moderate | Medium |

| Multi-Step Organic | 50–60% | Moderate | Low | High |

| SPPS Adaptations | 70–80% | High | Low | Medium |

| Continuous Flow | 82% | High | High | Low |

Chemical Reactions Analysis

Biological Activities

N-Boc-4-(biphenyl-4-yl)-D-phenylalanine and its derivatives exhibit significant biological activities:

-

Potential roles as inhibitors

-

Potential roles as modulators

Fluorescent Biphenyl Derivatives of Phenylalanine

The synthesis of the pdCpA derivative activated with amino acid D was carried out analogously by treating fully protected 3-iodophenylalanine with 3 . All four phenylalanine derivatives were used to activate suppressor tRNA transcripts and incorporated into multiple positions of ecDHFR . All phenylalanine derivatives were incorporated with good efficiency into position 16 of ecDHFR and afforded modified proteins that consumed NADPH at rates up to about twice the rate measured for wild type .

Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3

In this study, the synthesis and pharmacological activity of 13 substituted N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3 are reported .

N-(biphenyl-4′-yl)methyl (... 45 ) was coupled with the requisite (biphenyl-4-yl)methylamine (29–39, 43, 44) using the MAC reagents, isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM), to give the amides (R)-46–(R)-55 (Scheme 3) .

Tailored Mutants of Phenylalanine Ammonia-Lyase

Pharmaceutically important ([1,1'-biphenyl]-4-yl)alanines were the subject of recent AvPAL-mediated biotransformations in which the studied AvPAL variants . Tailored mutants of phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL) are created and tested in ammonia elimination reactions .

Scientific Research Applications

Protein Studies and Biochemistry

Fluorescent Properties

The compound has been utilized in the study of protein dynamics through its incorporation into proteins like E. coli dihydrofolate reductase (ecDHFR). The biphenyl moiety allows for minimal perturbation of protein structure while enabling fluorescence resonance energy transfer (FRET) measurements. This application is crucial for monitoring conformational changes in proteins, which can be pivotal in understanding enzyme mechanisms and interactions .

Case Study: ecDHFR Modification

In a study, four phenylalanine derivatives, including 4-(biphenyl-4-yl)-DL-phenylalanine, were incorporated into various positions of ecDHFR. The results showed that these modifications could enhance catalytic efficiency without significantly disrupting the protein's function. Specifically, the derivatives demonstrated comparable catalytic properties when placed in sterically accessible positions, indicating their potential utility in designing fluorescent probes for protein studies .

Medicinal Chemistry

Therapeutic Potential

Biphenyl derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. The structural characteristics of this compound make it a candidate for developing new therapeutic agents targeting various diseases.

Case Study: Opioid Activity

Research has indicated that compounds similar to this compound can exhibit significant opioid activity. For instance, analogs replacing specific amino acids with biphenyl-containing structures have shown altered receptor binding affinities and agonist/antagonist behaviors. This highlights the importance of structural modifications in enhancing or altering pharmacological effects .

Chemical Synthesis and Industrial Applications

Synthesis Techniques

The synthesis of biphenyl derivatives often involves palladium-catalyzed reactions that allow for the introduction of biphenyl groups onto amino acids like phenylalanine. These techniques are essential for producing compounds with desired biological activities and improving yields in pharmaceutical applications .

Industrial Relevance

Beyond pharmaceuticals, biphenyl compounds are utilized in various industrial applications such as organic semiconductors and liquid crystal displays (LCDs). Their chemical stability and unique electronic properties make them suitable for developing advanced materials in electronics and optoelectronics .

Data Summary Table

Mechanism of Action

The mechanism of action of 4-(Biphenyl-4-yl)-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the phenylalanine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Bromine and trifluoromethyl groups increase lipophilicity (logP) compared to the amino group, which improves aqueous solubility . The biphenyl group significantly enlarges the hydrophobic surface area, favoring interactions with aromatic residues in proteins .

- Enantiomeric Differences : The L-form of biphenylyl-alanine (CAS 155760-02-4) is stereospecific for enzyme-binding applications, while the DL-form is cost-effective for racemic screens .

Functional and Pharmacological Comparisons

Mechanistic Insights :

- Biphenyl Derivatives : Demonstrated superior binding affinity in kinase inhibition assays (e.g., EGFR inhibitors) due to extended hydrophobic interactions .

- Electron-Withdrawing Groups : Bromine and CF₃ substituents enhance stability against cytochrome P450 enzymes, prolonging half-life in vivo .

- Amino Derivatives: Used in site-specific bioconjugation for antibody-drug conjugates (ADCs) due to nucleophilic reactivity .

Enantiomeric Considerations

The L-enantiomer of 4-Biphenylyl-alanine (CAS 155760-02-4) is preferred in asymmetric synthesis for chiral drug candidates, whereas the DL-form is utilized in high-throughput screening to identify racemate activity . Enantiopure synthesis often requires costly resolution methods, making the DL-form advantageous for early-stage research .

Biological Activity

4-(Biphenyl-4-yl)-DL-phenylalanine, a derivative of phenylalanine, has garnered attention in biochemical research due to its potential applications in various fields, including drug development and protein engineering. This compound is notable for its unique biphenyl structure, which may influence its biological activity and interactions with proteins.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 294.36 g/mol. The biphenyl moiety contributes to its hydrophobic characteristics, which can affect its solubility and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to mimic natural amino acids, allowing it to integrate into proteins and influence their function. Its incorporation into proteins can alter conformational dynamics, potentially enhancing or inhibiting enzymatic activities.

Key Mechanisms

- Fluorescent Properties : The biphenyl group allows for fluorescence applications, making it useful in studying protein conformations through Förster Resonance Energy Transfer (FRET) techniques .

- Enzyme Interaction : Studies have shown that this compound can interact with various enzymes, modifying their catalytic properties. For instance, it has been used to probe conformational changes in dihydrofolate reductase (DHFR), demonstrating its utility in biochemical assays .

Biological Activity Studies

Research has focused on the biological activities of this compound, particularly its effects on neurotransmitter transporters and potential therapeutic applications.

Case Studies

- Glycine Transporter Inhibition : A series of studies have identified derivatives of biphenyl phenylalanine as effective inhibitors of GlyT1, a glycine transporter implicated in neurological functions. These inhibitors showed promising pharmacokinetic profiles and improved cognitive functions in animal models .

- Antimicrobial Activity : Although less explored, preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds can be insightful.

| Compound | Molecular Weight | Biological Activity |

|---|---|---|

| This compound | 294.36 g/mol | GlyT1 inhibition, potential antimicrobial effects |

| Ethyl nicotinate | 195.21 g/mol | Antimicrobial properties |

| Methyl nicotinate | 197.23 g/mol | Similar activity but less potent than ethyl derivatives |

Q & A

Basic: What are the key synthetic routes for 4-(Biphenyl-4-yl)-DL-phenylalanine, and how can purity be validated?

Answer:

The synthesis typically involves two stages:

Functionalization of Phenylalanine : Introduce reactive groups (e.g., nitro, halogen) to the phenylalanine backbone. For example, nitration using HNO₃/H₂SO₄ at controlled temperatures (10°C) yields intermediates like 4-nitro-L-phenylalanine (90% yield) .

Biphenyl Coupling : Utilize Suzuki-Miyaura cross-coupling or Ullmann reactions to attach a biphenyl group. For analogous compounds, ethyl acetate crystallization is used to isolate products as solids .

Purity Validation :

- HPLC (>95% purity thresholds, as seen in fluorophenylalanine derivatives) .

- Recrystallization in polar solvents (e.g., ethyl acetate) to remove unreacted reagents .

Advanced: How can reaction conditions be optimized for biphenyl group introduction into phenylalanine derivatives?

Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Use factorial design to evaluate variables (temperature, catalyst loading, solvent polarity). For example, ICReDD employs computational reaction path searches and experimental feedback loops to reduce trial-and-error .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, with yields monitored via TLC or LC-MS .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

Data Contradiction: How to resolve discrepancies in reported NMR data for biphenyl-modified phenylalanine analogs?

Answer:

Contradictions may arise from:

- Solvent Effects : Deuterated solvents (DMSO-d₆ vs. CDCl₃) shift proton signals. For example, aromatic protons in DMSO-d₆ exhibit downfield shifts .

- Dynamic Stereochemistry : Racemization in DL-forms can broaden signals. Use chiral HPLC or X-ray crystallography to confirm enantiopurity .

- Cross-Validation : Combine ¹H/¹³C NMR with HRMS (e.g., m/z accuracy <5 ppm) .

Basic: What spectroscopic methods confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and biphenyl coupling patterns (e.g., para-substitution) .

- HRMS : Exact mass determination (e.g., C₂₁H₁₈NO₂ requires m/z 316.1338) .

- X-ray Diffraction : Resolve stereochemistry and crystal packing, critical for DL-forms .

Advanced: How can computational methods aid in designing synthesis routes for biphenyl-modified amino acids?

Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for coupling steps .

- Solvent Modeling : COSMO-RS simulations optimize solvent-catalyst interactions to improve yields .

- Machine Learning : Train models on existing reaction data (e.g., CAS registry entries) to predict optimal conditions .

Basic: What are common side reactions during biphenyl functionalization, and how are they mitigated?

Answer:

- Homocoupling : Biphenyl byproducts form via undesired Pd-mediated coupling. Mitigate via degassing (remove O₂) and controlled catalyst loading .

- Oxidation : Protect amine groups with Boc or Fmoc to prevent degradation during nitration .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates target compounds .

Advanced: How to analyze steric and electronic effects of biphenyl groups on phenylalanine’s bioactivity?

Answer:

- Steric Maps : Molecular docking (e.g., AutoDock Vina) evaluates biphenyl interactions with enzyme active sites.

- Hammett Analysis : Correlate substituent σ values (e.g., nitro, fluoro) with reaction rates or binding affinities .

- Fluorescence Quenching : Monitor conformational changes using tryptophan analogs in protein-ligand assays .

Table 1: Key Characterization Data for Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.